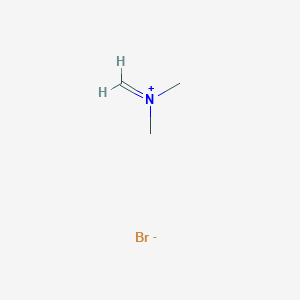

N,N-Dimethylmethaniminium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16513-42-1 |

|---|---|

Molecular Formula |

C3H8BrN |

Molecular Weight |

138.01 g/mol |

IUPAC Name |

dimethyl(methylidene)azanium;bromide |

InChI |

InChI=1S/C3H8N.BrH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 |

InChI Key |

WPIFLQJKVBZALQ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](=C)C.[Br-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N,n Dimethylmethaniminium Bromide

Direct Synthesis Approaches

Direct synthesis methods aim to produce N,N-Dimethylmethaniminium bromide as a stable, often crystalline solid that can be isolated before its use in subsequent reactions.

The most conventional route to this compound involves the direct reaction of N,N-Dimethylformamide (DMF) with molecular bromine (Br₂). This process is typically conducted in an inert organic solvent, such as dichloromethane (B109758), to facilitate the reaction and product isolation.

The reaction mechanism is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on a bromine molecule, leading to an unstable intermediate that subsequently rearranges and eliminates a bromide ion to form the stable iminium salt. To manage the exothermic nature of the reaction and minimize the formation of by-products, the addition of bromine is carefully controlled, and the reaction is maintained at a low temperature, generally between 0 and 10 °C. The resulting this compound precipitates from the reaction mixture as a solid and can be isolated through filtration.

Table 1: Reaction Parameters for Direct Synthesis with Molecular Bromine

| Parameter | Condition |

|---|---|

| Reactants | N,N-Dimethylformamide (DMF), Molecular Bromine (Br₂) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0–10 °C |

| Procedure | Slow, dropwise addition of bromine to the DMF solution |

| Isolation | Filtration of the precipitated solid |

In addition to molecular bromine, other brominating agents can be employed. Reagents like N-bromosuccinimide (NBS) are widely used for bromination reactions, often activated by radical initiators or strong acids. alfa-chemistry.com In the context of Vilsmeier-type reagents, systems combining N,N-Dimethylformamide with reagents like phosphorus oxychloride can be used in the presence of a bromide source, such as potassium bromide (KBr), to achieve bromination of aromatic compounds. researchgate.net While this represents an in situ application for bromination, it highlights the versatility of combining DMF with various halogen sources to generate reactive electrophilic species analogous to this compound.

In Situ Generation Strategies

In situ generation of this compound is often preferred for large-scale industrial applications and in syntheses where the stability of the isolated salt is a concern. This approach avoids the handling of elemental bromine and minimizes hazardous waste.

A sophisticated and safer method for generating the bromo-iminium salt in situ involves a two-step process starting from precursors used to form the analogous chloro-Vilsmeier reagent. First, N,N-Dimethylformamide is treated with a dehydrating/activating agent such as oxalyl chloride or thionyl chloride. This reaction forms the highly reactive N,N-dimethylchloroiminium chloride (Vilsmeier reagent). wikipedia.org

This chloro-intermediate is not isolated but is subsequently treated with hydrogen bromide gas. A halide exchange reaction occurs, where the chloride is displaced by bromide, yielding the desired this compound in the reaction vessel, ready to react with the substrate. This method offers high yields and purity, making it suitable for sensitive organic transformations.

Table 2: In Situ Generation via Halo-Vilsmeier Precursors

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Activation | N,N-Dimethylformamide (DMF) + Oxalyl Chloride or Thionyl Chloride | N,N-Dimethylchloroiminium chloride (Vilsmeier Reagent) |

| 2. Halide Exchange | N,N-Dimethylchloroiminium chloride + Hydrogen Bromide (HBr) | this compound |

Another effective in situ method involves the use of a triphenylphosphine (B44618)/bromine adduct in the presence of N,N-Dimethylformamide. In this system, triphenylphosphine (PPh₃) reacts with molecular bromine (Br₂) to form a bromophosphonium bromide species. This species then activates the DMF, leading to the formation of the reactive this compound. This approach is analogous to the well-established Appel reaction conditions for converting alcohols to alkyl halides and serves as a potent method for generating the Vilsmeier-type reagent without isolating it.

Analogous Synthetic Routes and Mechanistic Extrapolations

The synthesis of this compound can be understood by drawing parallels with the formation of other, more extensively studied halo-iminium salts. The Vilsmeier-Haack reaction, which typically employs N,N-dimethylchloroiminium chloride generated from DMF and phosphorus oxychloride (POCl₃), provides a clear mechanistic blueprint. nrochemistry.comorganic-chemistry.org The reaction is initiated by the electrophilic attack of the phosphorus on the amide oxygen of DMF, followed by intramolecular rearrangement and elimination of a phosphate (B84403) by-product to yield the chloroiminium ion. nrochemistry.com A similar mechanism can be extrapolated for the reaction between DMF and brominating agents.

Furthermore, the synthesis of Eschenmoser's salt (N,N-Dimethylmethaniminium iodide), the iodide analog, offers insight into the chemistry of these iminium salts. wikipedia.orgchemeurope.com Though its preparation follows different routes, such as the pyrolysis of [(CH₃)₃N⁺−CH₂I]I⁻, its reactivity as a potent aminomethylating agent underscores the electrophilic nature shared by the entire family of N,N-dimethylmethaniminium halides. wikipedia.orgresearchgate.net The principles governing the stability and electrophilicity of the cation are largely independent of the counter-anion, allowing for mechanistic understanding to be transferred from the more common chloride and iodide analogs to the bromide species.

Insights from N,N-Dimethylmethaniminium Iodide (Eschenmoser's Salt) Synthesis

Two primary methods are prominently cited for the synthesis of Eschenmoser's salt, and these can be adapted to produce this compound. wikipedia.org These methods are the pyrolysis of a halomethyltrimethylammonium halide and the reaction of bis(dimethylamino)methane with a halosilane. wikipedia.org

The synthesis of Eschenmoser's salt can be achieved through the pyrolysis of iodomethyltrimethylammonium iodide. wikipedia.org This process involves the thermal decomposition of the quaternary ammonium (B1175870) salt, leading to the formation of N,N-dimethylmethaniminium iodide and methyl iodide as a byproduct. wikipedia.org

An analogous approach can be envisioned for the synthesis of this compound, starting from the corresponding bromo-substituted quaternary ammonium salt, (bromomethyl)trimethylammonium bromide. The thermal treatment of this precursor would be expected to yield the desired this compound along with methyl bromide.

| Reactant | Product | Byproduct | General Condition |

| (Bromomethyl)trimethylammonium bromide | This compound | Methyl bromide | Pyrolysis |

This table illustrates the expected transformation based on the analogous pyrolysis for the iodide salt.

Detailed research findings on the thermal decomposition of various quaternary ammonium halides provide a basis for understanding the feasibility of this reaction. researchgate.netimaging.orgrsc.org The stability and decomposition pathways of these salts are influenced by the nature of the halide and the alkyl substituents. researchgate.net

An alternative and widely used method for the synthesis of Eschenmoser's salt involves the reaction of bis(dimethylamino)methane (also known as N,N,N',N'-tetramethylmethanediamine) with trimethylsilyl (B98337) iodide. wikipedia.orgnih.gov This reaction proceeds via the cleavage of the aminal by the electrophilic silyl (B83357) halide to generate the iminium salt and a silylated amine byproduct. wikipedia.org

By analogy, the reaction of bis(dimethylamino)methane with a suitable bromosilane, such as bromotrimethylsilane, is a logical and expected route to this compound. The reaction would likely proceed under similar mild conditions, providing a high-yielding synthesis of the target compound.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Bis(dimethylamino)methane | Bromotrimethylsilane | This compound | N-(trimethylsilyl)dimethylamine |

This table outlines the projected reactants and products for the synthesis of this compound using the halosilane method.

The utility of bis(dimethylamino)methane as a precursor for iminium salts is well-established in organic synthesis. wikipedia.org Its reaction with various electrophiles provides access to a range of dimethylaminomethylating agents. wikipedia.org

Iii. Advanced Reactivity and Mechanistic Investigations of N,n Dimethylmethaniminium Bromide

Fundamental Electrophilic Character and Reactivity Modes

N,N-Dimethylmethaniminium bromide is characterized by its electrophilic nature, which dictates its reactivity. The presence of a positively charged iminium group makes the carbon atom electron-deficient and susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation for its participation in a variety of chemical transformations.

One of the primary reaction pathways for this compound involves nucleophilic substitution at its electrophilic carbon center. In these reactions, the bromide ion, which serves as a leaving group, is displaced by a nucleophile. A general representation of this process is the reaction of an electrophile like methyl bromide with a nucleophile such as a hydroxide (B78521) ion, resulting in the substitution of the bromine with the hydroxyl group. pressbooks.pub This type of reaction, often proceeding through an SN2 mechanism, is fundamental to the reactivity of this compound. pressbooks.pubacsgcipr.org The rate of these bimolecular reactions is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

Common nucleophiles that participate in these substitution reactions include amines, alcohols, and thiols. The choice of solvent is crucial, with dichloromethane (B109758) and acetonitrile (B52724) being typical examples that facilitate these transformations.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Amines | Substituted Amines |

| Alcohols | Ethers |

| Thiols | Thioethers |

This table provides a generalized overview of product types from nucleophilic substitution reactions.

Beyond substitution, this compound readily undergoes nucleophilic addition reactions. In this mode of reactivity, a nucleophile attacks the electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond without the displacement of a leaving group. This process is a key method for constructing more complex molecular architectures.

The formation of imines and enamines from aldehydes or ketones with primary and secondary amines, respectively, exemplifies this type of reaction. youtube.com The reaction of an aldehyde or ketone with a secondary amine can lead to an iminium salt, which may then react further to form an enamine. masterorganicchemistry.com These reactions are often carried out under mildly acidic conditions. youtube.com The versatility of this approach is demonstrated by the wide range of nucleophiles that can be employed, including those with sulfur and carbon centers, leading to the formation of new carbon-sulfur and carbon-carbon bonds. nih.gov

Table 2: Nucleophilic Addition Reaction Outcomes

| Nucleophile Type | Bond Formed | Product Class |

| Amines | C-N | Amines |

| Thiols | C-S | Thioethers |

| Carbanions | C-C | Substituted Alkanes |

This table illustrates the formation of new bonds through nucleophilic addition to this compound.

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which this compound reacts is crucial for predicting reaction outcomes and designing synthetic strategies. The electronic structure of the iminium ion plays a central role in its reactivity profile.

The positively charged nitrogen atom in the iminium group is the key to the enhanced electrophilicity of the adjacent carbon atom. nih.gov This positive charge, generated by protonation of an imine nitrogen, creates a highly reactive electrophile. nih.gov An attack by a nucleophile on this activated intermediate results in a neutral species. nih.gov While imines are generally less electrophilic than aldehydes and ketones, their reactivity can be significantly increased by treatment with an acid catalyst. nih.gov The resulting iminium cation is a much more potent electrophile, readily reacting with a variety of nucleophiles. masterorganicchemistry.comnih.gov

The mechanisms of reactions involving species analogous to this compound, such as acyl transfers, can proceed through either concerted or stepwise pathways. In kinetic studies of the reactions of N-methyl-Y-α-bromoacetanilides with benzylamines, the proposed mechanisms include a concerted pathway involving a five-membered ring transition state and another concerted mechanism with an enolate-like transition state. researchgate.net The specific pathway is often influenced by the electronic nature of the substituents on the reactants. researchgate.net For instance, biphasic Hammett plots in these studies suggest a change in the reaction mechanism depending on the substituents. researchgate.net

In certain structural contexts, halides related to this compound can undergo Grob-like fragmentation reactions. wikipedia.org This type of reaction involves the fragmentation of an aliphatic chain into three parts: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.org The mechanism can be either concerted or stepwise. wikipedia.org A variation known as aza-Grob fragmentation occurs when a nitrogen atom is present in the chain, leading to the formation of an imine as one of the products. wikipedia.orgyoutube.com These fragmentations are synthetically useful for constructing medium or large rings from bicyclic systems. libretexts.org The stereochemistry of the starting material is often crucial, as the fragmentation typically requires an anti-periplanar arrangement of the breaking bonds. youtube.com

Specific Reaction Classes and Pathways

The reactivity of this compound is showcased in several important classes of organic reactions. It is a powerful tool for formylation, aminomethylation, and the formation of new carbon-heteroatom bonds. Its utility also extends to halogenation, homologation, and the synthesis of cyclic systems.

This compound is a direct analogue of the chloro- and an active component of Vilsmeier reagents, which are pivotal for the Vilsmeier-Haack reaction. wikipedia.org This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The iminium cation, [(CH3)2N=CHBr]+, acts as the key electrophilic species.

The general mechanism involves the electrophilic attack of the iminium ion on a nucleophilic substrate, such as an activated aromatic ring. The resulting intermediate is then hydrolyzed to yield a formyl group (-CHO) on the substrate. wikipedia.org

Key Features of Vilsmeier-Haack Type Reactions:

Substrate Scope: Primarily effective on electron-rich arenes (e.g., anilines, phenols), and heterocycles (e.g., indoles, pyrroles).

Reaction Conditions: Typically carried out in polar aprotic solvents.

Mechanism: Involves an electrophilic aromatic substitution pathway.

| Substrate Type | Product Type | Significance |

| Activated Arenes | Aromatic Aldehydes | Key intermediates for pharmaceuticals and dyes. |

| Heterocycles | Heterocyclic Aldehydes | Building blocks for complex natural products. |

| Alkenes | α,β-Unsaturated Aldehydes | Versatile synthons in organic chemistry. |

This compound is an effective agent for aminomethylation, a process that introduces a dimethylaminomethyl group (-CH2N(CH3)2) onto a substrate. This reaction is a variant of the well-known Mannich reaction. The high reactivity of the iminium salt allows the reaction to proceed under mild conditions with a variety of nucleophiles, including enolates, silyl (B83357) enol ethers, and electron-rich heterocycles. mdpi.comresearchgate.net

The process is particularly valuable for the synthesis of bioactive molecules, where the introduction of an aminomethyl group can significantly alter pharmacological properties. mdpi.com For instance, the aminomethylation of 8-hydroxyquinolines has been a subject of study for generating compounds with potential therapeutic applications. mdpi.com

Examples of Aminomethylation Substrates:

Ketones (via their enol or enolate forms)

Pyrroles and Indoles researchgate.net

Phenols

Active methylene (B1212753) compounds

The electrophilic carbon of this compound readily reacts with both nitrogen and oxygen nucleophiles, leading to the formation of new C-N and C-O bonds, respectively. This reactivity is fundamental to its role as a synthetic building block.

C-N Bond Formation: Amines, amides, and other nitrogen-containing compounds can attack the iminium ion. This type of reaction is crucial for synthesizing more complex amines, quaternary ammonium (B1175870) salts, and various nitrogen-containing heterocycles. The process can be viewed as a form of electrophilic amination. nih.govresearchgate.net

C-O Bond Formation: Alcohols and carboxylates can act as nucleophiles, attacking the iminium species to form ethers and esters of the aminomethyl group. These reactions expand the synthetic utility of the reagent to oxygen-containing functional groups.

| Nucleophile | Bond Formed | Product Class |

| Primary/Secondary Amine | C-N | Tertiary Amine/Quaternary Ammonium Salt |

| Alcohol/Alkoxide | C-O | Alkoxymethyl Dimethylamine (B145610) |

| Carboxylate | C-O | Acyloxymethyl Dimethylamine |

This compound serves as a reagent in certain halogenation processes. It is particularly noted for its use in the halogenation of steroidal compounds. google.com In these reactions, the bromide acts as both a bromine source and an activating agent. For example, it can be used to convert steroidal α,β-unsaturated ketones into their corresponding halo-1,3-diene derivatives. google.com This transformation is valuable for the synthesis of pharmaceutically relevant steroids that require specific halogenation patterns for their biological activity.

A notable application is the preparation of steroidal 3-bromo-3,5-dienes, where (bromomethylene)dimethylammonium bromide is the specified reagent. google.com

This iminium salt is utilized in homologation reactions, which involve the extension of a carbon chain by a single carbon atom. A key application is the conversion of aldehydes into carboxylic acid derivatives with one additional carbon. This process highlights the compound's ability to act as a one-carbon electrophilic synthon. Such transformations are significant for the synthesis of complex organic molecules required in medicinal chemistry.

The reactivity of this compound can be harnessed in tandem with other functional groups within a molecule to initiate cyclization reactions. By reacting with an internal nucleophile, the iminium salt can facilitate the formation of heterocyclic rings. For example, a molecule containing both a nucleophilic group (like an amine or a phenol) and a group susceptible to formylation or aminomethylation can undergo an intramolecular reaction to form a cyclic product.

These cyclization strategies are powerful tools in synthetic chemistry for constructing complex polycyclic systems from relatively simple acyclic precursors. The regioselectivity of such cyclizations is often dictated by the geometry of the starting material and the relative reactivity of the participating functional groups.

Iv. Applications of N,n Dimethylmethaniminium Bromide in Complex Organic Synthesis

Role in Multi-Step Synthetic Sequences

In the context of complex, multi-step syntheses, N,N-Dimethylmethaniminium bromide and its analogues serve as key reagents for specific, often crucial, transformations. Their application in preparing functionalized cyclodextrins and halogenated steroids highlights their role in creating advanced intermediates. researchgate.netgoogle.com The Vilsmeier-Haack reaction and its variants are foundational methods for introducing formyl groups or creating unsaturated systems, which are then elaborated into more complex structures, including various heterocycles like pyrroles and quinolines. slideshare.net The ability to perform chemoselective transformations, such as the conversion of a carboxylic acid to an aldehyde in the presence of other sensitive groups, makes these iminium salts particularly valuable for increasing the efficiency and step-economy of a long synthetic route. lookchem.com

Amide Coupling Reactions

Amide bond formation is a cornerstone of organic and medicinal chemistry. While this compound itself is not a primary coupling reagent, related iminium salts are integral to this process. The fundamental principle of amide coupling involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. youtube.com This activation is often achieved using coupling reagents that form a highly reactive intermediate with the carboxylic acid.

A variety of reagents have been developed for this purpose, including carbodiimides like DCC and EDC, as well as phosphonium (B103445) and uronium/iminium salts like BOP, PyBOP, HBTU, and HATU. peptide.combachem.com These reagents facilitate the formation of an activated ester or a similar species, which then readily reacts with an amine to form the desired amide bond. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) provides an effective method for the synthesis of amide derivatives, particularly with electron-deficient amines. nih.gov

The general mechanism for amide coupling using these activating agents involves the initial reaction of the carboxylic acid with the coupling reagent to form a reactive intermediate. This intermediate is then attacked by the amine nucleophile, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release a byproduct. wikipedia.org

Table 1: Common Coupling Reagents and their Characteristics

| Reagent | Type | Byproduct | Key Features |

| DCC | Carbodiimide | Dicyclohexylurea (insoluble) | Effective but byproduct can complicate purification. peptide.com |

| EDC | Carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous extraction. peptide.comnih.gov |

| BOP | Phosphonium | Hexamethylphosphoramide (carcinogenic) | Highly efficient but has a toxic byproduct. peptide.combachem.com |

| PyBOP | Phosphonium | Less hazardous byproducts than BOP | A safer alternative to BOP with similar efficiency. peptide.combachem.com |

| HATU | Aminium | Reacts quickly with minimal epimerization. peptide.com |

N-Alkylation Processes

This compound and similar reagents can be involved in N-alkylation reactions, which are fundamental processes for introducing alkyl groups onto nitrogen atoms in various molecules. These reactions are crucial in the synthesis of many pharmaceuticals and fine chemicals. nih.gov Traditional methods for N-alkylation often employ alkyl halides, which can be toxic and produce stoichiometric amounts of salt waste. nih.gov

Difficulties can arise in N-alkylation reactions using alkyl bromides, such as incomplete reactions and challenges in purification. reddit.com Alternative, more environmentally friendly methods have been explored, such as the use of dialkyl carbonates. However, these reagents often exhibit lower reactivity compared to alkyl halides. nih.gov

The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classic method for the N-demethylation of tertiary amines, proceeding through a cyanamide (B42294) intermediate that can be subsequently hydrolyzed or reduced to the secondary amine. nih.gov This highlights the reactivity of amine nitrogen atoms towards electrophilic species, a principle that also governs N-alkylation. In some cases, microwave assistance and the use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) can improve the regioselectivity and yield of N-alkylation reactions, particularly for heterocyclic compounds like purines. ub.edu

Table 2: Comparison of N-Alkylation Methods

| Method | Reagent(s) | Advantages | Disadvantages |

| Alkyl Halides | Alkyl bromide/iodide, Base | High reactivity | Toxicity, salt waste, potential for over-alkylation. nih.gov |

| Dialkyl Carbonates | Dimethyl carbonate, Catalyst | Environmentally benign | Lower reactivity at moderate temperatures. nih.gov |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Good for complex substrates | Long reaction times. ub.edu |

| Microwave-assisted | Alkyl halide, (Bu)₄NOH | Reduced reaction time, improved yields | Requires specialized equipment. ub.edu |

Synthesis of α-Methylene-γ-Butyrolactones

The α-methylene-γ-butyrolactone moiety is a significant structural feature found in many naturally occurring sesquiterpenoids that exhibit cytotoxic activity. capes.gov.br This has driven considerable research into the development of synthetic methods to construct this functional group. capes.gov.brnih.gov

One established method for introducing the α-methylene group involves a Mannich-type reaction. For instance, treating a 3-methoxycarbonyllactone with a mixture of formaldehyde (B43269) and dimethylamine (B145610) hydrochloride (which in situ can generate an iminium species similar to this compound), followed by methylation and subsequent heating, can produce α-methylene-γ-butyrolactones in high yields. rsc.org This process underscores the role of iminium salts in facilitating the introduction of a one-carbon unit that can be converted into the desired exocyclic double bond. The synthesis of these compounds is of great interest for the development of new therapeutic agents. nih.gov

Peptide Coupling Reactions (via related iminium salts, e.g., BOMI)

In the intricate process of peptide synthesis, the formation of the peptide (amide) bond between amino acids must be efficient and minimize racemization. uni-kiel.de Iminium salts, which are structurally related to this compound, have emerged as highly effective coupling reagents. uni-kiel.de

One such reagent is (Benzotriazol-1-yloxy)methylenepiperidinium hexafluorophosphate (B91526) (BOMI). Research has shown that iminium-type reagents like BOMI can exhibit higher reactivity compared to some uronium-type reagents. This is attributed to the absence of a resonance-stabilizing amine substituent on the central carbon atom, which would otherwise decrease reactivity. uni-kiel.de The mechanism involves the activation of the carboxylic acid group of one amino acid by the iminium salt, forming a highly reactive intermediate that is then readily attacked by the amino group of the second amino acid. uni-kiel.de

Table 3: Reactivity of Selected Peptide Coupling Reagents

| Reagent | Type | Relative Reactivity | Note |

| BOMI | Iminium | High | Demonstrated higher reactivity in the synthesis of a tripeptide compared to some uronium reagents. uni-kiel.de |

| BDMP | Iminium | High | Similar high reactivity to BOMI in the same tripeptide synthesis. uni-kiel.de |

| HAPyU | Uronium | Lower | Resonance stabilization can lead to reduced reactivity compared to iminium salts. uni-kiel.de |

| HBPyU | Uronium | Lower | Similar to HAPyU in terms of resonance stabilization affecting reactivity. uni-kiel.de |

Carbo-lactonisation Reactions

While direct examples of this compound in carbo-lactonization reactions are not extensively documented in the provided context, the underlying chemistry of related transformations suggests its potential utility. Carbo-lactonization involves the simultaneous formation of a carbon-carbon bond and a lactone ring. The electrophilic nature of the iminium salt could play a role in activating a substrate for such a cyclization.

For example, the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides leads to the formation of 2-bromophenylglyoxal 2-arylhydrazones. These products can then undergo further reactions, including cyclizations. Treatment of these hydrazones with a base can generate a nitrilimine intermediate, which can then participate in 1,3-dipolar cycloaddition reactions to form heterocyclic rings. capes.gov.br This type of reactivity, involving the generation of reactive intermediates that lead to cyclization, is conceptually similar to what might be envisioned for carbo-lactonization reactions facilitated by an iminium salt.

V. Spectroscopic and Computational Characterization of N,n Dimethylmethaniminium Bromide and Its Reaction Intermediates

Spectroscopic Analysis for Structural Elucidation and Reactivity Monitoring

Spectroscopic techniques are at the forefront of chemical analysis, offering non-destructive and highly detailed information about molecular structure and dynamics. For N,N-Dimethylmethaniminium bromide, NMR and MS are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of hydrogen atoms present in a molecule and their proximity to one another. For this compound, the ¹H NMR spectrum provides distinct signals that correspond to the different proton environments within the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterium (B1214612) oxide (D₂O), two key signals are observed. A singlet appearing at approximately 3.45 ppm is attributed to the six equivalent protons of the two methyl (CH₃) groups attached to the nitrogen atom. A second singlet is observed further downfield at around 8.12 ppm, which corresponds to the single proton of the bromomethine (CHBr) group. The integration of these signals would be expected to show a 6:1 ratio, consistent with the number of protons in each environment. docbrown.info The appearance of singlets for both signals indicates that there is no spin-spin coupling between protons on adjacent atoms, which is expected given the molecular structure. docbrown.info

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~3.45 | Singlet | 6H |

| CHBr | ~8.12 | Singlet | 1H |

Data recorded in D₂O.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments.

The ¹³C NMR spectrum of this compound in D₂O displays three distinct signals. The signal for the carbon atoms of the two equivalent N-methyl groups appears at approximately 42.1 ppm. The carbon atom of the iminium group (C=N⁺) resonates significantly downfield at about 145.7 ppm, which is characteristic of a carbon atom involved in a double bond with a heteroatom. The carbon atom of the bromomethine group (CHBr) is observed at approximately 98.3 ppm. The presence of three signals confirms the three distinct carbon environments in the molecule. docbrown.infodocbrown.info

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~42.1 |

| C=N⁺ | ~145.7 |

| CHBr | ~98.3 |

Data recorded in D₂O.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms within a molecule.

An HSQC experiment correlates the signals of directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show a correlation cross-peak between the proton signal at ~3.45 ppm and the carbon signal at ~42.1 ppm, confirming that these signals arise from the N-methyl groups. Similarly, a cross-peak would be observed between the proton signal at ~8.12 ppm and the carbon signal at ~98.3 ppm, assigning them to the CHBr group. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of compounds and for identifying unknown substances, including transient reaction intermediates.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of complex mixtures and the identification of short-lived reaction intermediates. mdpi.com In reactions involving this compound, LC-MS can be employed to separate the components of the reaction mixture and to identify the masses of the various species present, including any iminium ion intermediates that may be formed. researchgate.net

For instance, in a reaction where this compound acts as a reagent, LC-MS analysis of the reaction mixture could reveal the presence of the starting material, products, and any transient species. The mass spectrum of this compound itself would be expected to show a peak corresponding to the molecular ion. Furthermore, the detection of ions with specific mass-to-charge ratios can provide evidence for the formation of proposed reaction intermediates, thereby offering crucial insights into the reaction mechanism. mdpi.comresearchgate.net

Collision-Induced Dissociation (CID) Mass Spectrometry for Fragmentation Pathways

Collision-Induced Dissociation (CID) is a powerful mass spectrometry technique used to induce the fragmentation of ions in the gas phase. By accelerating an ion of interest and colliding it with a neutral gas, the resulting transfer of kinetic energy leads to bond cleavage, revealing the ion's structure through its fragmentation pattern.

For iminium salts like this compound, CID mass spectrometry provides critical insights into their stability and the primary pathways through which they decompose. While specific CID studies on this compound are not extensively detailed in the provided results, general principles of fragmentation for similar structures can be inferred. The fragmentation of protonated or cationized molecules is a central theme in mass spectrometry. nih.govnih.gov Common fragmentation pathways for organic cations include the loss of small neutral molecules and rearrangements. nih.govnih.gov

In the context of the N,N-Dimethylmethaniminium cation, potential fragmentation pathways that could be observed in a CID experiment would likely involve the following:

Alpha-cleavage: This is a common fragmentation mechanism for compounds containing a heteroatom. libretexts.org In the N,N-Dimethylmethaniminium cation ([CH₂=N(CH₃)₂]⁺), cleavage of a C-H bond alpha to the nitrogen atom could occur.

Loss of neutral molecules: The cation could fragment through the loss of stable neutral molecules. For instance, the loss of a methyl radical (•CH₃) to form [CH₂=NCH₃]⁺ or the loss of ethylene (B1197577) (C₂H₄) are plausible pathways.

Systematic studies on related alkylated nucleosides demonstrate how CID can differentiate between isomers by observing unique fragmentation patterns, such as the loss of ammonia (B1221849) or an alkene. nih.gov The fragmentation of the uracil (B121893) radical cation has also been analyzed, showing that sequential fragmentation is a dominant mechanism. nih.gov These examples highlight the utility of CID in mapping the complex dissociation pathways of organic cations.

Table 1: Plausible Fragmentation Pathways of N,N-Dimethylmethaniminium Cation in CID-MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragmentation Type |

| 58.06 | 57.05 | H• | Radical Loss |

| 58.06 | 43.04 | •CH₃ | Alpha-cleavage |

| 58.06 | 42.03 | CH₄ | Rearrangement + Loss |

| 58.06 | 28.03 | CH₂N• | Radical Loss |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the key vibrational modes of interest are the C=N⁺ stretching frequency and the vibrations associated with the methyl groups. The IR spectrum of iminium salts typically shows a strong absorption band for the iminium C=N⁺ stretch in the region of 1640-1690 cm⁻¹. In one instance, an iminium salt showed the loss of the imine signal around 1650 cm⁻¹ upon formation. google.com

A study on (Bromomethylene)dimethyliminium bromide, a related compound, reported a key IR absorption band at 1645 cm⁻¹ for the C=N⁺ asymmetric stretching. The C-H stretching vibrations of the methyl groups are expected in the 2850–2960 cm⁻¹ region. For comparison, the IR spectrum of bromomethane (B36050) shows C-H stretching vibrations between 2975 and 2845 cm⁻¹ and C-Br stretching from 750 to 550 cm⁻¹. docbrown.info

The vibrational spectrum of the dimethylmethyleniminium ion has been studied, highlighting the role of cationic polymers in its formation. wikipedia.org Raman spectroscopy, while less commonly reported for this specific compound, would provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The total number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=N⁺ | Asymmetric Stretch | 1645 | |

| C-H (methyl) | Stretch | 2850 - 2960 | |

| C-H (methyl) | Deformation | 1370 - 1470 | docbrown.info |

| C-Br | Stretch | 550 - 750 | docbrown.info |

Note: Data for C=N⁺ and C-H stretches are based on the closely related (Bromomethylene)dimethyliminium bromide.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

While a specific crystal structure for this compound was not found in the provided search results, the structure of the related iodide salt, known as Eschenmoser's salt, reveals key structural features. wikipedia.org The N,N-Dimethylmethaniminium cation is planar, with the C₃N atoms being coplanar. wikipedia.org This planarity is a result of the resonance between the iminium and carbocation forms, leading to a significant double-bond character for the C=N bond. wikipedia.org

In a related compound, (Bromomethylene)dimethyliminium bromide, computational methods suggest a C=N⁺ bond length of approximately 1.28 Å. X-ray crystallography on other organic-inorganic bromide salts, such as [(C₃H₇)₄N]₂CoBr₄, demonstrates how the organic cations and inorganic anions arrange themselves in the crystal lattice. rsc.org Similarly, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined by single crystal X-ray diffraction, providing detailed geometric information. mdpi.com For this compound, a crystal structure would confirm the planarity of the cation and provide precise measurements of the C=N and C-N bond lengths and the bond angles around the nitrogen and carbon atoms.

Table 3: Expected Structural Parameters of N,N-Dimethylmethaniminium Cation from X-ray Crystallography

| Parameter | Expected Value | Reference/Basis |

| C=N Bond Length | ~1.28 Å | |

| C-N Bond Length | Shorter than a typical C-N single bond | researchgate.net |

| N-C-N Bond Angle | ~120° | Planar geometry |

| C-N-C Bond Angle | ~120° | Planar geometry |

| Dihedral Angle (H-C-N-C) | ~180° | Planar geometry |

Note: The values are based on related structures and theoretical calculations.

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Interactions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for predicting molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

DFT calculations have been extensively applied to study iminium ions and related species. For instance, DFT has been used to investigate the structure of imidazolium (B1220033) cations and the interactions within ionic liquids. researchgate.netnih.gov These studies often use functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netbeilstein-journals.org DFT calculations on N,N-dimethylformamide (DMF), a related molecule, have helped in revising vibrational assignments and understanding its electronic spectrum. researchgate.net

For this compound, DFT calculations can be used to:

Optimize the geometry of the N,N-Dimethylmethaniminium cation and predict its bond lengths and angles.

Calculate the vibrational frequencies to aid in the assignment of IR and Raman spectra.

Determine the HOMO-LUMO gap, which is related to the chemical reactivity and electronic transitions.

Model the interaction between the cation and the bromide anion.

DFT studies on related systems, such as stilbene (B7821643) radical cations, have shown how the electronic nature of the cation governs regioselectivity in reactions. acs.org

Table 4: Representative DFT Calculation Parameters for Iminium Systems

| Parameter | Typical Value/Method | Reference |

| Functional | B3LYP | researchgate.netbeilstein-journals.org |

| Basis Set | 6-311++G(d,p) | researchgate.netbeilstein-journals.org |

| Solvent Model | SMD (for solution-phase studies) | beilstein-journals.org |

| Application | Geometry Optimization, Vibrational Frequencies, Electronic Properties | researchgate.netbeilstein-journals.orgresearchgate.net |

Ab Initio Calculations for Spectroscopic Assignments and Reaction Energetics

Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results.

Ab initio methods have been employed to investigate the fragmentation pathways of the uracil radical cation, providing estimates for the energetic barriers to dissociation. nih.gov This demonstrates their utility in understanding reaction energetics. In the context of this compound, ab initio calculations could be used to:

Accurately predict the IR and Raman spectra, including overtone and combination bands.

Calculate the energies of different conformers and transition states for reactions involving the iminium salt.

Determine the reaction enthalpies and activation energies for its formation and subsequent reactions.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are crucial for mapping out the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

For reactions involving Eschenmoser's salt (the iodide analogue of this compound), theoretical investigations using DFT have been conducted. For example, in the nickel-catalyzed hydroaminomethylation of alkynes, DFT calculations proposed an alternative Ni(I) mechanism that was more favorable than the previously suggested Ni(0)-Ni(II) pathway. researchgate.net In another study, computational investigations helped to unveil the mechanism of a C-C coupling reaction involving Eschenmoser's salt, highlighting the role of the solvent. researchgate.net

These studies showcase how computational chemistry can be used to:

Elucidate complex reaction mechanisms step-by-step.

Calculate the Gibbs free energy profiles of reaction pathways. acs.org

Identify and characterize the structures of transition states.

Explain observed selectivity in chemical reactions. acs.org

A proposed mechanism for the formylation of indolizines using Eschenmoser's salt involves a Friedel-Crafts-type reaction to form an iminium ion intermediate, followed by several steps to yield the final product. nih.gov Computational studies could provide quantitative support for such proposed mechanisms by calculating the energetics of each step.

Application of Frontier Molecular Orbital (FMO) Theory for Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool in organic chemistry for predicting the reactivity and selectivity of chemical reactions. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these frontier orbitals govern the course of a reaction, including its rate and selectivity (regio- and stereoselectivity).

In the context of reactions involving the N,N-Dimethylmethaniminium cation, the active species derived from this compound, FMO theory provides a framework for understanding how it interacts with various nucleophiles and reaction partners. The N,N-Dimethylmethaniminium cation is an excellent electrophile due to its low-lying LUMO, making it susceptible to attack by nucleophiles.

Principles of FMO in Predicting Reaction Outcomes

The fundamental principles of FMO theory that are applied to predict reaction selectivity are:

HOMO-LUMO Energy Gap: The smaller the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, the stronger the interaction and the faster the reaction.

Orbital Symmetry: For a reaction to occur, the interacting orbitals must have the correct symmetry to allow for constructive overlap.

Orbital Coefficients: The atoms in a molecule with the largest coefficients in the HOMO and LUMO are the most reactive sites. The regioselectivity of a reaction is often determined by the interaction of the atoms with the largest orbital coefficients.

Predicting Selectivity in Reactions of the N,N-Dimethylmethaniminium Cation

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and coefficients of the frontier molecular orbitals for the N,N-Dimethylmethaniminium cation and its potential reaction partners. These calculations are essential for applying FMO theory to predict selectivity.

Regioselectivity in Cycloaddition Reactions:

The N,N-Dimethylmethaniminium cation can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). When reacting with an unsymmetrical diene, the regioselectivity of the reaction can be predicted by analyzing the HOMO of the diene and the LUMO of the N,N-Dimethylmethaniminium cation. The reaction will favor the regioisomer that results from the combination of the atoms with the largest coefficients in the respective frontier orbitals.

For instance, in a hypothetical reaction with an unsymmetrical diene, the HOMO and LUMO energies and coefficients would be calculated as shown in the table below.

| Reactant | Frontier Orbital | Energy (eV) | C1 Coefficient | C4 Coefficient |

| Unsymmetrical Diene | HOMO | -8.50 | 0.58 | -0.45 |

| N,N-Dimethylmethaniminium cation | LUMO | -2.10 | 0.65 | - |

In this illustrative data, the larger coefficient on C1 of the diene's HOMO would preferentially interact with the larger coefficient on the carbon atom of the N,N-Dimethylmethaniminium cation's LUMO, thus predicting a specific regioisomer as the major product.

Stereoselectivity in Nucleophilic Additions:

The stereoselectivity of nucleophilic addition to the N,N-Dimethylmethaniminium cation, particularly when the cation or the nucleophile is chiral, can also be rationalized using FMO theory. The facial selectivity of the attack is determined by the most favorable overlap between the nucleophile's HOMO and the electrophile's LUMO. Steric factors, in addition to orbital interactions, play a significant role in determining the stereochemical outcome.

Computational modeling of the transition states for different stereochemical pathways can reveal the preferred mode of attack. The transition state with the lower activation energy, which corresponds to a more favorable HOMO-LUMO interaction, will lead to the major stereoisomer. Studies on related cyclic N-acyliminium ions have shown that the observed high diastereoselectivities in their reactions with nucleophiles are consistent with DFT calculations of the transition state energies, which are fundamentally governed by FMO principles. nih.govnih.gov

The table below presents hypothetical calculated activation energies for the formation of two different stereoisomers in the reaction of a chiral nucleophile with the N,N-Dimethylmethaniminium cation.

| Transition State | Stereochemical Pathway | Calculated Activation Energy (kcal/mol) |

| TS-1 | Formation of R-isomer | 15.2 |

| TS-2 | Formation of S-isomer | 18.5 |

Based on this data, the formation of the R-isomer would be predicted as the major product due to the lower activation energy barrier.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications and Methodologies

While traditionally employed for introducing a dimethylaminomethyl group onto a nucleophile, recent research has broadened the synthetic scope of the N,N-dimethylmethaniminium cation. A significant emerging area is its use in C-H functionalization reactions, which offer a more direct and atom-economical approach to modifying complex molecules compared to classical methods that require pre-functionalized starting materials. dntb.gov.uaresearchgate.net

A notable example is the C-H formylation of indolizines and other electron-rich heterocycles. nih.gov In this methodology, the N,N-dimethylmethaniminium salt acts as a precursor to a formylating agent. The reaction proceeds under mild conditions and demonstrates high regioselectivity, providing a straightforward route to valuable indolizinecarbaldehydes. dntb.gov.uanih.gov These products can be further transformed into functional materials, such as push-pull dyes for the colorimetric detection of analytes like nitrite. researchgate.netnih.gov This application represents a significant departure from its canonical role, showcasing its potential as a versatile C1 synthon in modern organic synthesis.

Further research is focused on expanding the range of substrates and reaction partners, including exploring its reactivity in photoredox and transition-metal-catalyzed cycles to unlock previously inaccessible chemical transformations.

Table 1: Emerging Synthetic Applications of N,N-Dimethylmethaniminium Salts

| Application Area | Reaction Type | Substrate Example | Key Research Finding | Citation(s) |

|---|---|---|---|---|

| C-H Functionalization | C-H Formylation | Indolizines | Direct, mild, and regioselective introduction of a formyl group onto heterocycles. | dntb.gov.uaresearchgate.netnih.gov |

| Materials Synthesis | Dye Synthesis | Indolizinecarbaldehydes | Transformation of formylated products into push-pull dyes for chemical sensing. | researchgate.netnih.gov |

| Classic Reaction Extension | Mannich-type Reactions | Enolizable Ketones, Enol Ethers | Development of enantioselective variants and expansion to complex molecular scaffolds. | organic-chemistry.orgacs.org |

Exploration of Catalytic and Green Chemistry Approaches in its Use

The principles of green and sustainable chemistry are increasingly influencing the application of classical reagents. mdpi.com For N,N-Dimethylmethaniminium bromide, this translates into two major research thrusts: the development of catalytic in situ generation methods and the adoption of advanced process technologies like flow chemistry. beilstein-journals.orgrsc.org

Traditionally, the pre-formed salt is used in stoichiometric amounts. A greener approach involves the catalytic generation of the reactive N,N-dimethylmethaniminium cation from more benign precursors, such as a secondary amine and an aldehyde, directly within the reaction mixture. wikipedia.orgchemistrysteps.com This strategy, often falling under the umbrella of iminium catalysis, minimizes waste by avoiding the synthesis and isolation of the salt and enhances atom economy. acs.org

Furthermore, flow chemistry and microreactor technology are being explored to improve the safety, efficiency, and scalability of reactions involving this highly reactive species. beilstein-journals.orgmit.edu The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, which can lead to higher yields, reduced side-product formation, and shorter reaction times. mit.edu This technology is particularly advantageous for handling hazardous reagents and optimizing reaction conditions in real-time, aligning with the goals of safer and more efficient chemical synthesis. beilstein-journals.orgmit.edugoflow.at

Table 2: Green and Catalytic Approaches in the Use of the N,N-Dimethylmethaniminium Cation

| Approach | Description | Advantages over Traditional Methods | Citation(s) |

|---|---|---|---|

| Catalytic in situ Generation | The iminium ion is formed from a secondary amine and an aldehyde using a catalyst directly in the reaction vessel. | Reduces waste, improves atom economy, avoids handling of the hygroscopic salt. | wikipedia.orgchemistrysteps.comacs.org |

| Flow Chemistry / Microreactors | The reaction is performed continuously in a small-diameter tube instead of a batch-wise flask. | Enhanced safety, superior process control, improved yield and selectivity, easy scalability. | beilstein-journals.orgrsc.orgmit.edu |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often using microwave irradiation to accelerate the process. | Eliminates solvent waste, reduces purification steps, can lead to shorter reaction times. | researchgate.net |

Advanced Mechanistic Elucidation through Cutting-Edge Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Modern computational and analytical tools are being applied to dissect the intricate pathways of reactions involving N,N-dimethylmethaniminium ions.

Density Functional Theory (DFT) calculations have become indispensable for mapping the potential energy surfaces of these reactions. rsc.org These computational studies provide invaluable insights into the structures of transition states, activation energy barriers, and the influence of catalyst and substrate structure on reactivity. rsc.org For example, DFT analysis can rationalize the regioselectivity observed in C-H functionalization reactions or predict the stereochemical outcome of asymmetric transformations.

Complementing computational work, advanced spectroscopic techniques are used to observe reactive intermediates directly. In situ monitoring using methods like specialized NMR spectroscopy allows researchers to follow the formation and consumption of the iminium ion and subsequent intermediates throughout the reaction, providing direct evidence for proposed mechanistic cycles. researchgate.net The combination of these cutting-edge techniques is leading to a more refined and predictive understanding of how this reagent functions at a molecular level.

Table 3: Advanced Techniques for Mechanistic Elucidation

| Technique | Application to Iminium Chemistry | Insight Gained | Citation(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction profiles, calculating transition state energies, analyzing intermolecular interactions. | Understanding reaction barriers, predicting regioselectivity and stereoselectivity, rationalizing catalyst effects. | rsc.orgresearchgate.net |

| In situ NMR Spectroscopy | Real-time monitoring of reactant, intermediate, and product concentrations. | Direct observation of reactive intermediates (e.g., iminium ions), validation of reaction pathways. | researchgate.net |

| Statistical Modeling | Correlating catalyst/substrate molecular features with reaction outcomes (e.g., enantioselectivity). | Identifying key structural features that control selectivity, aiding in catalyst design. | researchgate.net |

Design and Synthesis of Next-Generation Iminium-Based Reagents with Tailored Reactivity

Building on enhanced mechanistic understanding, a frontier of research is the rational design of novel iminium-based reagents with tailored properties. The goal is to move beyond the simple N,N-dimethylmethaniminium scaffold to create reagents that offer, for example, enhanced stability, greater electrophilicity, or the ability to induce chirality in the final product.

A significant breakthrough in this area is the development of chiral reagents that enable enantioselective transformations. For instance, chiral 1,3,2-diazaphospholene-hydrides have been used as catalysts to perform the first catalytic enantioselective reductive Eschenmoser-Claisen rearrangements. researchgate.netnih.gov In this process, a transient chiral iminium-type intermediate is presumably formed, which directs the stereochemical outcome of the reaction, allowing for the synthesis of complex molecules with high enantiomeric excess. researchgate.net

Future work in this domain will likely focus on:

Chiral Counter-ions: Exploring the use of chiral anions to influence the stereoselectivity of reactions involving the achiral N,N-dimethylmethaniminium cation.

Electronic Tuning: Modifying the substituents on the nitrogen atom to fine-tune the electrophilicity of the iminium carbon, thereby controlling its reactivity towards different nucleophiles.

Functionalized Backbones: Incorporating other functional groups into the reagent itself to enable tandem or cascade reactions, where a single reagent can orchestrate multiple transformations in one pot.

The development of these sophisticated, next-generation reagents will significantly expand the synthetic chemist's toolkit, allowing for more precise and efficient construction of complex molecular architectures.

Table 4: Examples of Next-Generation Iminium-Based Systems

| Reagent/System Type | Targeted Improvement | Application Example | Citation(s) |

|---|---|---|---|

| Chiral 1,3,2-Diazaphospholene Catalysts | Enantioselectivity | Catalytic enantioselective reductive Eschenmoser-Claisen rearrangements. | researchgate.netnih.gov |

| Chiral Lewis Base Co-catalysis | Enantioselectivity | Interception of an in situ generated iminium ion to form a chiral ammonium (B1175870) enolate. | researchgate.net |

| Modified Imidazolium (B1220033) Scaffolds | Novel Functionality | Synthesis of permanently cationic synthons for incorporation into larger molecular frameworks. | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing high-purity N,N-dimethylmethaniminium bromide, and how can reaction conditions be controlled to minimize byproducts?

- Methodology :

- Use copper-catalyzed coupling reactions in inert atmospheres (e.g., benzene at 60°C) to achieve yields >90% .

- Purify via recrystallization in polar aprotic solvents (e.g., acetonitrile or DMF) and monitor purity using HPLC with UV detection (λ = 254 nm) .

- Key parameters: Maintain stoichiometric ratios of reactants (e.g., 1:1.2 for amine to brominating agent) and exclude moisture to prevent hydrolysis.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structurally similar quaternary ammonium salts?

- Methodology :

- Analyze -NMR peaks: The methyl groups directly bonded to the ammonium center appear as singlets at δ 3.1–3.3 ppm, while the methaniminium proton resonates as a triplet at δ 5.8–6.2 ppm due to coupling with adjacent carbons .

- Use - HSQC to confirm connectivity and rule out impurities like unreacted dimethylamine.

Q. What factors influence the thermal stability of this compound in aqueous solutions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) under nitrogen flow: Decomposition begins at ~180°C, with mass loss correlating to bromide ion release .

- Stabilize solutions by adjusting pH to neutral (6.5–7.5) and storing at 4°C to prevent oxidative degradation .

Advanced Research Questions

Q. How does bromide ion catalysis affect reaction pathways involving N,N-dimethylmethaniminium salts in ozonation processes?

- Mechanistic Insights :

- Bromide (Br) is oxidized to hypobromous acid (HOBr) during ozonation, which reacts with the amine group to form brominated intermediates (e.g., Br-DMS). These intermediates undergo intramolecular rearrangement to yield N-nitrosodimethylamine (NDMA) with a 54% yield .

- Experimental design: Use kinetic modeling (e.g., second-order rate constants >3×10 Ms) and isotope-labeling studies to track bromide recycling in catalytic cycles.

Q. What role does this compound play in enhancing the photoluminescence quantum yield (PLQY) of perovskite quantum dots (QDs)?

- Methodology :

- Incorporate the compound as a surface ligand during QD synthesis (e.g., in MAPbBr) to passivate defects. PLQY increases from ~65% to >90% due to reduced non-radiative recombination .

- Characterize using time-resolved photoluminescence (TRPL) and X-ray photoelectron spectroscopy (XPS) to confirm ligand binding and halide vacancy suppression.

Q. How can interfacial engineering with this compound improve charge transport in perovskite solar cells (PSCs)?

- Experimental Design :

- Apply the compound as an interlayer between the perovskite and hole transport layer (HTL).

- Optimize concentration (e.g., 2 mg/mL in DMF) and annealing temperature (100°C for 10 min) to achieve a 12% efficiency in Sn-based PSCs .

- Analyze via space-charge-limited current (SCLC) measurements to quantify hole mobility improvements (e.g., from 0.01 to 0.05 cmVs) .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound in mixed-solvent systems?

- Data Reconciliation Strategy :

- Perform systematic solubility studies in binary solvents (e.g., water/ethanol) using UV-vis spectroscopy and dynamic light scattering (DLS) to monitor aggregation .

- Reconcile discrepancies by accounting for ionic strength effects (e.g., LiBr additives reduce solubility by 30% at 25°C) and solvent polarity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.